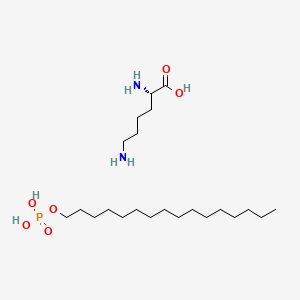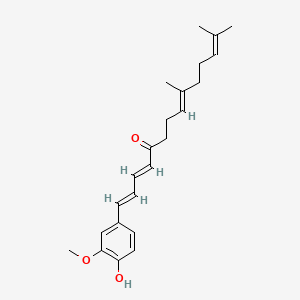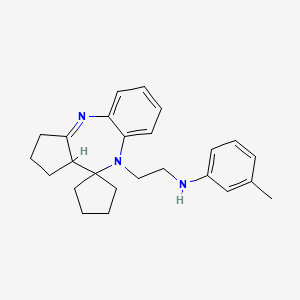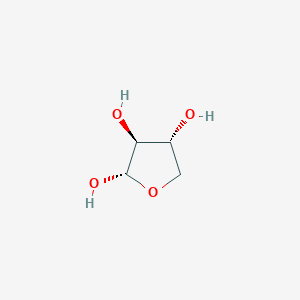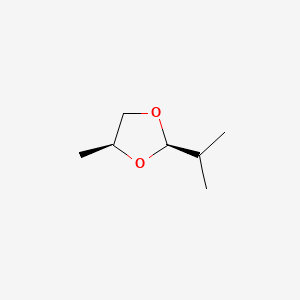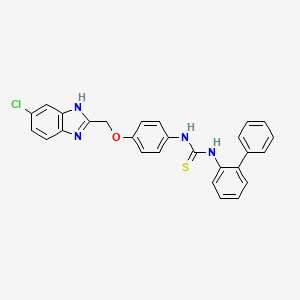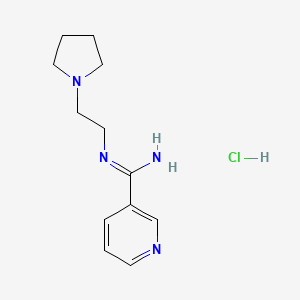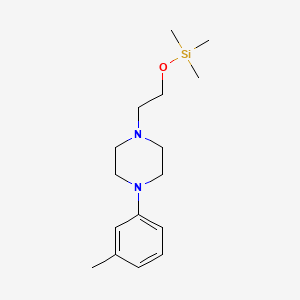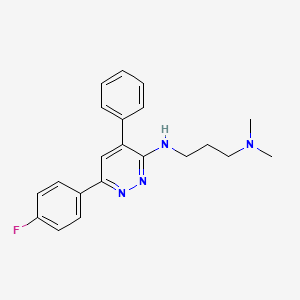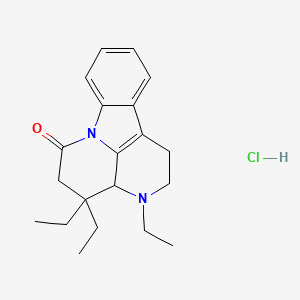
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 1,2,3,3a,4,5-hexahydro-3,4,4-triethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its complex ring system and multiple ethyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydrocanthin structure, followed by the introduction of ethyl groups at specific positions. Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new alkylated or functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one: The non-hydrochloride form of the compound.
3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one acetate: A derivative with an acetate group.
3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one methyl ether: A derivative with a methyl ether group.
Uniqueness
3,4,4-Triethyl-1,2,3,3a,4,5-hexahydrocanthin-6-one hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Eigenschaften
CAS-Nummer |
94831-78-4 |
|---|---|
Molekularformel |
C20H27ClN2O |
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
4,4,6-triethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-4-20(5-2)13-17(23)22-16-10-8-7-9-14(16)15-11-12-21(6-3)19(20)18(15)22;/h7-10,19H,4-6,11-13H2,1-3H3;1H |
InChI-Schlüssel |
UWHDYCFVXSAIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



